N-[1-(3-cyano-4,6-dimethylpyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide
Descripción
N-[1-(3-Cyano-4,6-dimethylpyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide is a heterocyclic compound featuring a pyridine core substituted with cyano and methyl groups, linked to a piperidine ring bearing a cyclopropanesulfonamide moiety. The cyclopropane group may enhance metabolic stability, while the piperidine scaffold contributes to conformational flexibility for target binding .
Propiedades
IUPAC Name |
N-[1-(3-cyano-4,6-dimethylpyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c1-11-8-12(2)18-16(15(11)9-17)20-7-3-4-13(10-20)19-23(21,22)14-5-6-14/h8,13-14,19H,3-7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVAVXTYKEJSFLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)N2CCCC(C2)NS(=O)(=O)C3CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Structural Analog 1: N-(1-(6H-Imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)pyrrolidin-3-yl)cyclopropanesulfonamide
- Core Structure : Replaces the pyridine ring with an imidazo-pyrrolo-pyrazine fused system.
- Ring Size: Pyrrolidine (5-membered) vs. piperidine (6-membered) alters steric and electronic profiles. Substituents: Lacks the 3-cyano-4,6-dimethylpyridin-2-yl group, which may reduce steric bulk and modulate solubility.
- Implications : The fused heterocycle likely improves binding affinity but may reduce metabolic stability due to increased hydrophobicity .
Structural Analog 2: N-(4-(3-Propyl-6H-Imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)bicyclo[2.2.2]octan-1-yl)cyclopropanesulfonamide
- Core Structure : Incorporates a bicyclo[2.2.2]octane scaffold fused to the imidazo-pyrrolo-pyrazine system.
- Key Differences :
- Rigidity : The bicyclic framework restricts conformational flexibility compared to the piperidine-pyridine system.
- Substituents : A 3-propyl group on the heterocycle may enhance lipophilicity, affecting membrane permeability.
- Implications : Increased rigidity could improve target selectivity but reduce adaptability to dynamic binding pockets .
Structural Analog 3: (S)-1-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)methyl)-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine
- Core Structure : Features a triazolo-pyrazine system linked to a pyrrolidine-sulfonamide group.
- Stereochemistry: The (S)-configuration introduces chirality, which may influence enantioselective interactions.
- Implications : The triazole moiety could enhance binding to ATP pockets in kinases, while chirality may optimize pharmacokinetic properties .
Data Table: Comparative Analysis of Key Features
| Compound Name | Core Heterocycle | Ring System | Substituents | Molecular Weight (g/mol) | Potential Advantages |
|---|---|---|---|---|---|
| N-[1-(3-Cyano-4,6-dimethylpyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide | Pyridine-Piperidine | Monocyclic | 3-Cyano, 4,6-dimethyl | ~350 (estimated) | Balanced flexibility, moderate solubility |
| N-(1-(6H-Imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)pyrrolidin-3-yl)cyclopropanesulfonamide | Imidazo-Pyrrolo-Pyrazine | Fused Heterocycle | None | ~385 (estimated) | Enhanced π-π interactions |
| N-(4-(3-Propyl-6H-Imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)bicyclo[2.2.2]octan-1-yl)cyclopropanesulfonamide | Bicyclo[2.2.2]octane | Bicyclic | 3-Propyl | ~450 (estimated) | High rigidity, improved selectivity |
| (S)-1-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)methyl)-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine | Triazolo-Pyrazine | Fused Heterocycle | Triazole, (S)-chirality | ~400 (estimated) | Chirality-driven PK optimization |
Research Findings and Implications
- Metabolic Stability : The cyclopropanesulfonamide group in all compounds likely reduces oxidative metabolism, as cyclopropane rings resist cytochrome P450-mediated degradation .
- Solubility: The pyridine-based compound may exhibit better aqueous solubility due to the polar cyano group, whereas fused heterocycles (e.g., imidazo-pyrrolo-pyrazine) increase hydrophobicity .
- Target Selectivity : Bulkier fused systems (e.g., bicyclo[2.2.2]octane) may restrict off-target binding but limit blood-brain barrier penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
